![molecular formula C10H10N2O2 B060751 2-(1H-吡咯并[2,3-b]吡啶-3-基)乙酸甲酯 CAS No. 169030-84-6](/img/structure/B60751.png)
2-(1H-吡咯并[2,3-b]吡啶-3-基)乙酸甲酯
概述
描述
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, such as enzyme inhibition and receptor modulation, making it a valuable tool in biochemical research.
Medicine: The compound’s potential therapeutic properties, including anti-cancer and anti-inflammatory activities, have been explored in preclinical studies.
Industry: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用机制
Target of Action
The primary target of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also known as (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The primary pathway is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.
生化分析
Biochemical Properties
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that it may interact with these enzymes, potentially influencing their function and the biochemical reactions they catalyze .
Cellular Effects
In vitro studies have shown that Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
Its potent activity against FGFR1, 2, and 3 suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to their inhibition or activation .
准备方法
The synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The esterification of the resulting intermediate with methanol in the presence of an acid catalyst yields Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
化学反应分析
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides, amines, and thiols.
Hydrolysis: The ester group in Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
相似化合物的比较
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can be compared with other pyrrolopyridine derivatives, such as:
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: This compound has a similar structure but differs in the position of the substituent on the pyridine ring, which can lead to variations in biological activity and chemical reactivity.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate: Another structural isomer with different substitution patterns, affecting its interaction with molecular targets and its overall pharmacological profile.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetate: This compound also shares the pyrrolopyridine core but has distinct properties due to the position of the substituent.
The uniqueness of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate lies in its specific substitution pattern, which influences its chemical behavior and biological activities, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)5-7-6-12-10-8(7)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDWKHDOPUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648630 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169030-84-6 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
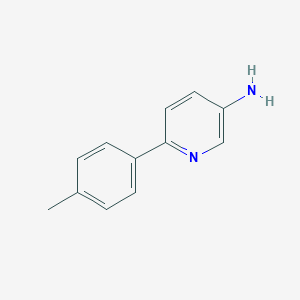
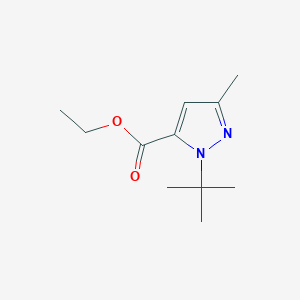
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

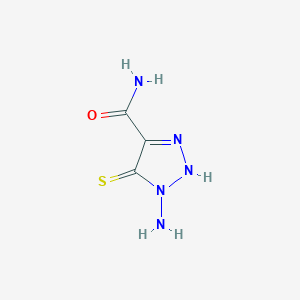
![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
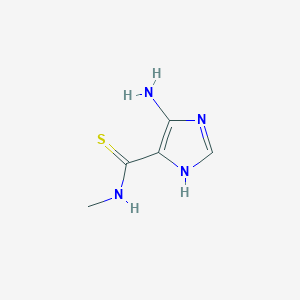
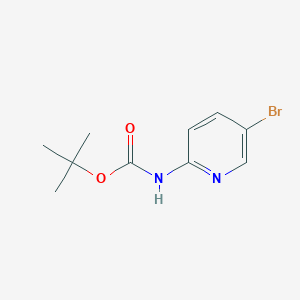
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
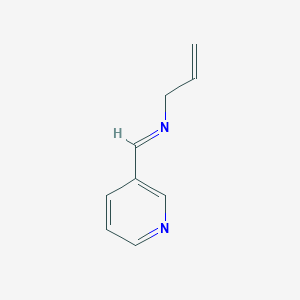
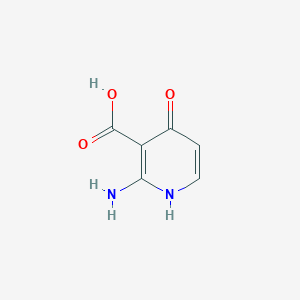
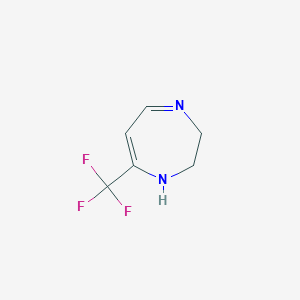
![2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one](/img/structure/B60695.png)
